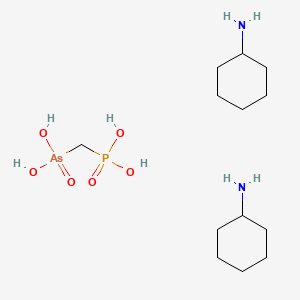![molecular formula C10H9Cl3O2S B14500863 2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene CAS No. 62774-48-5](/img/structure/B14500863.png)
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxy groups and a trichloroethenylsulfanyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene typically involves the reaction of 2,4-dimethoxybenzene with trichloroethenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, making it more reactive to electrophiles.
Nucleophilic Substitution: The trichloroethenylsulfanyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include compounds where the chlorine atoms are replaced by nucleophiles such as hydroxyl or alkoxy groups.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy groups enhance the reactivity of the benzene ring, facilitating electrophilic substitution reactions. The trichloroethenylsulfanyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound of interest in medicinal chemistry and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxyaniline: Similar structure with amino group instead of trichloroethenylsulfanyl group.
2,4-Dimethoxybenzaldehyde: Contains an aldehyde group instead of trichloroethenylsulfanyl group.
2,4-Dimethoxybenzoic Acid: Contains a carboxylic acid group instead of trichloroethenylsulfanyl group.
Uniqueness
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene is unique due to the presence of the trichloroethenylsulfanyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
62774-48-5 |
|---|---|
Molekularformel |
C10H9Cl3O2S |
Molekulargewicht |
299.6 g/mol |
IUPAC-Name |
2,4-dimethoxy-1-(1,2,2-trichloroethenylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Cl3O2S/c1-14-6-3-4-8(7(5-6)15-2)16-10(13)9(11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
MNXGMFAKNIAVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)SC(=C(Cl)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
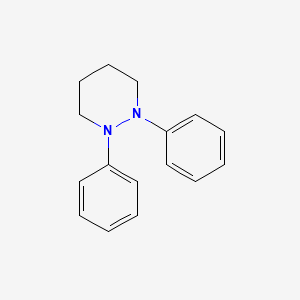


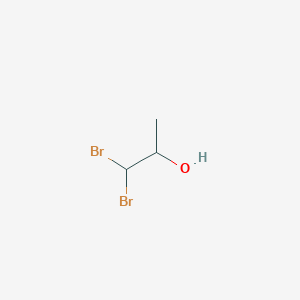
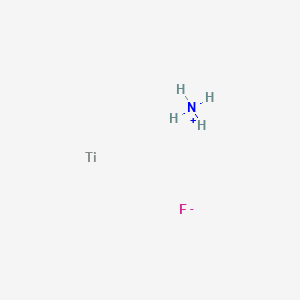
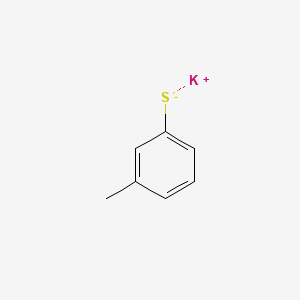
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)


![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
